Propyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]thiophene-3-carboxylate
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Overview
Description
PROPYL 4-(4-CHLOROPHENYL)-2-[(CYCLOBUTYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring, a chlorophenyl group, and a cyclobutylcarbonyl amine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-(4-CHLOROPHENYL)-2-[(CYCLOBUTYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the chlorophenyl group, and the attachment of the cyclobutylcarbonyl amine moiety. Common reagents used in these reactions include chlorinating agents, amines, and thiophene precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control of reaction conditions and can be scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
PROPYL 4-(4-CHLOROPHENYL)-2-[(CYCLOBUTYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
PROPYL 4-(4-CHLOROPHENYL)-2-[(CYCLOBUTYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of PROPYL 4-(4-CHLOROPHENYL)-2-[(CYCLOBUTYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved can include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-[3-(4-chlorophenyl)propyl]pyridine: Shares the chlorophenyl group but differs in the rest of the structure.
4-Propyl-4′-[4-(trifluoromethoxy)phenyl]-1,1′-bi(cyclohexyl): Contains a propyl group and a trifluoromethoxyphenyl group, highlighting structural diversity.
Uniqueness
PROPYL 4-(4-CHLOROPHENYL)-2-[(CYCLOBUTYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is unique due to its combination of a thiophene ring, a chlorophenyl group, and a cyclobutylcarbonyl amine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H20ClNO3S |
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Molecular Weight |
377.9 g/mol |
IUPAC Name |
propyl 4-(4-chlorophenyl)-2-(cyclobutanecarbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C19H20ClNO3S/c1-2-10-24-19(23)16-15(12-6-8-14(20)9-7-12)11-25-18(16)21-17(22)13-4-3-5-13/h6-9,11,13H,2-5,10H2,1H3,(H,21,22) |
InChI Key |
JWPNMXODGKEVEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3CCC3 |
Origin of Product |
United States |
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